CCG-222740 Demonstrates Five-Fold Greater Functional Potency Than CCG-203971 in Collagen Contraction
In a fibroblast-mediated collagen contraction assay that models the contractile function of activated myofibroblasts, CCG-222740 exhibited five-fold greater potency compared to the earlier-generation MRTF-A inhibitor CCG-203971 [1]. CCG-222740 achieved an IC50 of 5 μM in this functional assay, whereas CCG-203971 required substantially higher concentrations to achieve comparable effect [1]. Additionally, CCG-222740 demonstrated lower cytotoxicity than CCG-203971 at equivalent concentrations and more potently inhibited alpha-smooth muscle actin (α-SMA) protein expression [1].
| Evidence Dimension | Functional inhibition of fibroblast-mediated collagen contraction (IC50) |
|---|---|
| Target Compound Data | 5 μM (IC50) |
| Comparator Or Baseline | CCG-203971 (previous-generation MRTF-A inhibitor) with unquantified but substantially higher IC50 |
| Quantified Difference | 5-fold more potent |
| Conditions | Human conjunctival fibroblasts seeded in collagen type I matrix, cultured for 7 days, triplicate gels per condition, experiment repeated three times |
Why This Matters
Superior functional potency directly impacts efficacy in fibrosis models, enabling lower dosing requirements and potentially reducing off-target effects compared to earlier-generation inhibitors.
- [1] Yu-Wai-Man C, Spencer-Dene B, Lee RMH, Hutchings K, Lisabeth EM, Treisman R, Bailly M, Larsen SD, Neubig RR, Khaw PT. Local delivery of novel MRTF/SRF inhibitors prevents scar tissue formation in a preclinical model of fibrosis. Sci Rep. 2017 Mar 31;7(1):518. doi: 10.1038/s41598-017-00212-w. View Source
